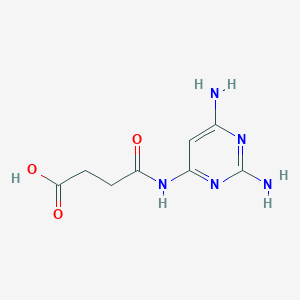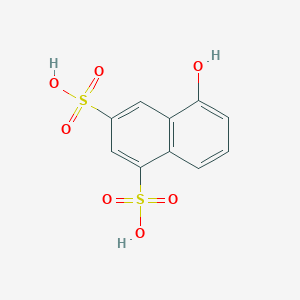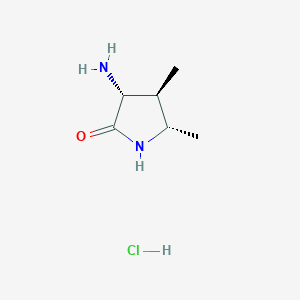
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid is a compound that features a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2,6-diaminopyrimidine with other reagents under controlled conditions.
Introduction of the Amino Group: The amino group at the 4-position of the pyrimidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Oxobutanoic Acid Moiety: The oxobutanoic acid moiety can be introduced through various synthetic routes, including the reaction of the pyrimidine derivative with appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid has several scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmacologically active compounds.
Biological Studies: For investigating the biological activities of pyrimidine derivatives.
Chemical Biology: As a tool for studying enzyme interactions and metabolic pathways.
Industrial Applications: In the synthesis of agrochemicals and other bioactive molecules.
Wirkmechanismus
The mechanism of action of 4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: By binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Activity: By interacting with receptors and altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diaminopyrimidin-4-yl benzenesulfonate: A similar compound with a benzenesulfonate group instead of the oxobutanoic acid moiety.
2-Aminothiazole Derivatives: Compounds with a thiazole ring that exhibit similar pharmacological activities.
Uniqueness
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H11N5O3 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
4-[(2,6-diaminopyrimidin-4-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H11N5O3/c9-4-3-5(13-8(10)11-4)12-6(14)1-2-7(15)16/h3H,1-2H2,(H,15,16)(H5,9,10,11,12,13,14) |
InChI-Schlüssel |
FRMWLIAEIWMKFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N=C1NC(=O)CCC(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)









